molecular formula C16H21NO B1368633 Cyclopropyl 3-(piperidinomethyl)phenyl ketone CAS No. 898793-66-3

Cyclopropyl 3-(piperidinomethyl)phenyl ketone

Cat. No. B1368633
CAS RN: 898793-66-3
M. Wt: 243.34 g/mol
InChI Key: QHXWDMBQYVMWDA-UHFFFAOYSA-N
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Description

“Cyclopropyl 3-(piperidinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898793-66-3 . It has a molecular weight of 243.35 . The IUPAC name for this compound is cyclopropyl [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO/c18-16 (14-7-8-14)15-6-4-5-13 (11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Nickel-Catalyzed Cycloaddition Reactions : Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate for nickel-catalyzed cycloaddition, producing cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

  • Hydrogen Borrowing Catalysis : An iridium-catalyzed hydrogen borrowing process was applied to ortho-disubstituted phenyl and cyclopropyl ketones, enabling the formation of α-branched ketones. This facilitated C-C bond formation and the production of carboxylic acid derivatives (Frost et al., 2015).

  • Fischer Indolisation : Cyclopropyl phenyl ketone reacted with phenylhydrazine to produce tetrahydro-diphenylpyridazine and phenylindole compounds, demonstrating applications in synthesizing complex organic structures (Robinson, Khan, & Shaw, 1987).

  • [3 + 2] and [3 + 3] Additions : Cyclopropyl alkyl/phenyl ketones reacted with allenylsilanes to produce adducts with high regio- and stereocontrol, showcasing potential in organic synthesis (Yadav & Sriramurthy, 2004).

  • Single-Electron Transfer in Organic Reactions : Aryl cyclopropyl ketones were studied as probes for single-electron transfer, with insights into the kinetic and thermodynamic aspects of their ring-opening reactions (Tanko, Drumright, Suleman, & Brammer, 1994).

  • Deprotonation Rates : Cyclopropylcarbinyl phenyl ketones were synthesized, and their deprotonation rates were compared with model compounds, offering insights into the stability of carbanionic centers (Perkins, Peynircoglu, & Smith, 1979).

  • Photochemistry of Spirocyclopropyl Ketones : The photochemical behavior of spirocyclopropyl ketones was studied, revealing the formation of various photoproducts and insights into the photochemical cleavage of cyclopropyl ketones (Sonoda et al., 1972).

  • Visible Light Photocatalysis : A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was developed using a photocatalytic system, highlighting advancements in photocatalytic organic synthesis (Lu, Shen, & Yoon, 2011).

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropyl phenyl ketone, indicates that it is a combustible liquid . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXWDMBQYVMWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643169
Record name Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898793-66-3
Record name Cyclopropyl[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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